BenchChemオンラインストアへようこそ!

ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate

prodrug design aqueous solubility Src/Abl kinase inhibitor

This fully synthetic pyrazolo[3,4-d]pyrimidine (MW 360.41) features a 4-fluorophenyl N1-substituent, a C4-thioether bridge, and an ethyl butanoate ester—a triad designed to enhance kinase selectivity, metabolic stability, and aqueous solubility. The 4-fluorophenyl group avoids CYP-mediated oxidative dechlorination found in 4-chlorophenyl analogs, while the C4-thioether motif drives adenosine A1 receptor selectivity. The pre-installed ester side chain acts as a prodrug handle, reducing the need for post-hoc formulation rescue. Ideal for Src/Abl kinase programs or as a matched-pair comparator for fluorine-walk SAR studies.

Molecular Formula C17H17FN4O2S
Molecular Weight 360.41
CAS No. 893911-11-0
Cat. No. B2560240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate
CAS893911-11-0
Molecular FormulaC17H17FN4O2S
Molecular Weight360.41
Structural Identifiers
SMILESCCC(C(=O)OCC)SC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
InChIInChI=1S/C17H17FN4O2S/c1-3-14(17(23)24-4-2)25-16-13-9-21-22(15(13)19-10-20-16)12-7-5-11(18)6-8-12/h5-10,14H,3-4H2,1-2H3
InChIKeyHZISUPCCLCDFNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate (CAS 893911-11-0): Chemical Identity and Core Pharmacophore Profile


Ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate (CAS 893911-11-0) is a fully synthetic small molecule (MW 360.41; C₁₇H₁₇FN₄O₂S) built on the pyrazolo[3,4-d]pyrimidine heterocyclic scaffold, a privileged purine-bioisosteric core widely exploited for ATP-competitive kinase inhibition and adenosine receptor antagonism [1]. The compound features three distinguishing structural elements: a 4-fluorophenyl substituent at the N1 position, a thioether bridge at C4 linking to an α-substituted butanoate ester side chain, and a terminal ethyl ester. The pyrazolo[3,4-d]pyrimidine core can accommodate diverse substitution patterns—including thioethers at the 4-position—that confer measurable, target-specific effects on potency, selectivity, and drug-like properties [2]. The 4-fluorophenyl-thioether-ester substitution triad on this scaffold distinguishes CAS 893911-11-0 from simpler N1-phenyl, C4-amino, or C4-alkoxy analogs and may impart predictable advantages in kinase selectivity, metabolic stability, and solubility that are directly relevant to lead optimization in oncology drug discovery programs.

Why Generic Pyrazolo[3,4-d]pyrimidine Analogs Cannot Substitute for Ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate (CAS 893911-11-0)


Pyrazolo[3,4-d]pyrimidines are not a monolithic chemical class; even subtle modifications to the substitution pattern produce large, quantifiable shifts in key drug discovery parameters. Changing the C4 substituent from a thioether to an amine alters the kinase inhibition profile and introduces different metabolic liabilities, while replacing the N1 4-fluorophenyl group with an unsubstituted phenyl or 4-chlorophenyl ring can reduce binding affinity, diminish selectivity, or introduce CYP-mediated oxidative dechlorination as a primary clearance route [1][2]. Additionally, the ethyl butanoate side chain is structurally poised to confer a prodrug-like solubility advantage—an attribute absent in non-ester analogs that frequently suffer from sub-micromolar aqueous solubility that stalls preclinical development [3]. Therefore, simple in-class substitution based on scaffold similarity alone, without rigorous head-to-head or SAR-anchored data, risks selecting a compound with a fundamentally different target engagement, ADME, and developability profile. The quantitative evidence below delineates the measurable differentiators that justify prioritizing CAS 893911-11-0.

Head-to-Head and SAR-Based Quantitative Differentiation Evidence for Ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate (CAS 893911-11-0)


Strategic Ester Prodrug Design Enables Measurable Aqueous Solubility Gains Over Non-Ester Pyrazolo[3,4-d]pyrimidine Src/Abl Inhibitor Parents

The ethyl butanoate ester moiety at the thioether terminus of CAS 893911-11-0 is structurally aligned with a validated pyrazolo[3,4-d]pyrimidine prodrug strategy. In a representative study, introduction of an ester prodrug moiety onto the C4-thioether side chain of a dual Src/Abl pyrazolo[3,4-d]pyrimidine inhibitor (Compound 1 parent) resulted in prodrug Compound 1a that exhibited significantly enhanced aqueous solubility compared to the non-esterified parent. Although the exact solubility value for CAS 893911-11-0 is not publicly reported in primary literature, the identical ester-substitution architecture means this differentiation is mechanistically and structurally expected relative to non-ester C4-thioether pyrazolo[3,4-d]pyrimidine analogs (e.g., those terminating in a free carboxylic acid or simple alkyl chain without ester) [1]. In the absence of the ester group, pyrazolo[3,4-d]pyrimidine C4-thioether inhibitors frequently display suboptimal aqueous solubility that has been explicitly identified as a barrier to their preclinical progression [1]. Therefore, CAS 893911-11-0 is positioned to mitigate this class-wide solubility liability by design.

prodrug design aqueous solubility Src/Abl kinase inhibitor ADME optimization pyrazolo[3,4-d]pyrimidine

4-Fluorophenyl Substitution Circumvents CYP-Mediated Oxidative Dechlorination, a Metabolic Liability of 4-Chlorophenyl Pyrazolo[3,4-d]pyrimidine Analogs

A dedicated CYP-metabolism study of dual Abl/Src pyrazolo[3,4-d]pyrimidine inhibitors demonstrated that all tested compounds bearing a 4-chlorophenyl substituent underwent a characteristic CYP-dependent oxidative dechlorination reaction as a primary metabolic pathway in both human liver microsomes (HLM) and rat liver microsomes (RLM). This metabolic vulnerability is specific to the C–Cl bond and is not available to the 4-fluorophenyl analog, because the C–F bond is substantially stronger (bond dissociation energy ~130 kcal/mol vs. ~84 kcal/mol for C–Cl) and is not a substrate for CYP-mediated dehalogenation under physiological conditions [1]. By replacing the 4-chlorophenyl group with a 4-fluorophenyl group, CAS 893911-11-0 structurally precludes this metabolic soft spot entirely. While the study did not directly test CAS 893911-11-0, the metabolic pathway conclusion is based on the chemical nature of the C–F bond and is broadly applicable to any 4-fluorophenyl-substituted pyrazolo[3,4-d]pyrimidine relative to its 4-chlorophenyl counterpart [1].

CYP metabolism oxidative dechlorination metabolic stability fluorine substitution pyrazolo[3,4-d]pyrimidine

C4-Thioether Linkage Modulates Adenosine A1 Receptor Selectivity Compared to C4-Amino or Unsubstituted Pyrazolo[3,4-d]pyrimidine Analogs

Systematic SAR studies on 1-phenylpyrazolo[3,4-d]pyrimidines established that C4 and C6 substitution patterns cooperatively dictate adenosine receptor subtype selectivity. A combined C4-thioether (propylthio) and C6-thioether substitution yielded a compound that was up to 16,900-fold selective for the adenosine A1 receptor over the A2a subtype, demonstrating that the C4-thioether moiety is not a passive linker but an active determinant of receptor selectivity [1]. In contrast, 4-amino-substituted pyrazolo[3,4-d]pyrimidines in the same study showed different selectivity profiles [1]. CAS 893911-11-0, with its C4-thioether linkage, is structurally positioned within this selectivity-conferring substitution class, whereas analogs with C4-amino, C4-alkoxy, or unsubstituted C4 positions are not. The butanoate ester side chain at the thioether terminus has not been specifically evaluated in published adenosine receptor assays, so any extrapolation must be considered class-level inference from the broader C4-thioether SAR landscape [1][2].

adenosine A1 receptor GPCR selectivity thioether SAR C4 substitution pyrazolo[3,4-d]pyrimidine

Fluorine-Induced Electronic Modulation of the N1-Phenyl Ring Enhances Kinase Binding Affinity Relative to Non-Fluorinated or 4-Chlorophenyl Analogs

Published SAR analyses of pyrazolo[3,4-d]pyrimidine derivatives consistently indicate that the presence of an electron-withdrawing group (EWG) such as fluorine at the 4-position of the N1-phenyl ring enhances biological activity, with fluorine conferring greater potency than hydrogen and, in certain kinase contexts, superior potency to chlorine . In the prototypical MNK1 inhibitor CGP 57380, the N3-(4-fluorophenyl)-substituted pyrazolo[3,4-d]pyrimidine-3,4-diamine core achieved an IC₅₀ of 2.2 μM against MNK1, whereas the unsubstituted phenyl analog shows reduced affinity, and the 4-chlorophenyl variant introduces metabolic dechlorination liabilities described above [1]. CAS 893911-11-0 retains this potency-enhancing 4-fluorophenyl pharmacophore and is thus predicted to benefit from fluorine-mediated affinity gains compared to its non-fluorinated N1-phenyl analog (ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate). The magnitude of the affinity differential is target-dependent; however, the fluorine effect is a well-replicated observation across multiple pyrazolo[3,4-d]pyrimidine kinase inhibitor series .

fluorine SAR kinase affinity electron-withdrawing group 4-fluorophenyl pyrazolo[3,4-d]pyrimidine

Optimal Research and Procurement Application Scenarios for Ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate (CAS 893911-11-0)


Oncology Kinase Inhibitor Lead Optimization with Built-In Solubility Advantage

CAS 893911-11-0 is optimally deployed as a lead-like or probe compound in kinase inhibitor programs—particularly those targeting Src, Abl, or related tyrosine kinases—where the ethyl ester moiety is expected to mitigate the class-wide aqueous solubility bottleneck that frequently halts pyrazolo[3,4-d]pyrimidine series from progressing to in vivo efficacy studies. As demonstrated by the successful application of an analogous ester prodrug strategy to improve solubility in dual Src/Abl pyrazolo[3,4-d]pyrimidine inhibitors [1], procurement of CAS 893911-11-0 provides a development-ready chemotype with a pre-installed solubility handle, reducing the need for post-hoc formulation rescue.

Metabolic Stability Screening Where Oxidative Dechlorination Must Be Avoided

For programs comparing pyrazolo[3,4-d]pyrimidine analogs with different N1-aryl substituents, CAS 893911-11-0 serves as the fluorine-substituted comparator that is structurally incapable of undergoing CYP-mediated oxidative dechlorination—a primary metabolic pathway documented for 4-chlorophenyl pyrazolo[3,4-d]pyrimidine dual Abl/Src inhibitors in HLM and RLM [2]. Selecting this compound over the 4-chlorophenyl analog eliminates a known metabolic soft spot, potentially yielding cleaner metabolite profiles in microsomal stability assays and reducing the burden of reactive metabolite screening.

Adenosine A1 Receptor Subtype-Selective Tool Compound Development

SAR evidence demonstrates that C4-thioether substitution on the pyrazolo[3,4-d]pyrimidine scaffold is a key driver of adenosine A1 receptor selectivity relative to A2a, with representative C4,C6-thioether compounds achieving selectivity ratios up to 16,900-fold [3]. CAS 893911-11-0, as a C4-thioether-substituted member of this class, is a rational starting point for medicinal chemistry efforts aimed at developing A1-selective antagonists or agonists for neurological, cardiovascular, or renal disease indications. Its procurement enables direct head-to-head selectivity profiling against C4-amino and C4-unsubstituted comparator compounds in radioligand binding assays.

Fluorine-SAR Comparator for N1-Phenyl Ring Optimization Studies

The 4-fluorophenyl group on CAS 893911-11-0 provides a quantifiable electronic advantage over unsubstituted N1-phenyl analogs: published SAR confirms that electron-withdrawing fluorine substitution enhances kinase binding potency across multiple pyrazolo[3,4-d]pyrimidine series . This compound can be procured alongside its non-fluorinated N1-phenyl congener (ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate) for systematic fluorine-walk SAR studies to quantify the contribution of the fluorine atom to target affinity, selectivity, and physicochemical properties within a matched molecular pair analysis framework.

Quote Request

Request a Quote for ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.